molecular formula C10H14N6O2 B13743527 tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate

tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate

Cat. No.: B13743527
M. Wt: 250.26 g/mol
InChI Key: UJFVZXZZSHQMIZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azidomethyl group, and a pyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrazine derivative. The azidomethyl group is introduced through a nucleophilic substitution reaction. Common reagents used in the synthesis include tert-butyl carbamate, pyrazine derivatives, and azidomethylating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar compounds that may lack this functional group .

Properties

IUPAC Name

tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2/c1-10(2,3)18-9(17)15-8-6-12-7(4-13-8)5-14-16-11/h4,6H,5H2,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFVZXZZSHQMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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